molecular formula C9H5ClN2O3 B13874959 8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid

8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid

Katalognummer: B13874959
Molekulargewicht: 224.60 g/mol
InChI-Schlüssel: MIFGINVVHPVUJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the reaction of o-phenylenediamine with 2-chloro-3-oxopropanoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with DNA and RNA also contributes to its antimicrobial and antiviral activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid is unique due to the presence of the chloro and carboxylic acid groups, which enhance its reactivity and potential for functionalization. These groups also contribute to its diverse pharmacological activities, making it a valuable compound in medicinal chemistry and other scientific fields .

Eigenschaften

Molekularformel

C9H5ClN2O3

Molekulargewicht

224.60 g/mol

IUPAC-Name

8-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-4-2-1-3-5-6(4)12-7(9(14)15)8(13)11-5/h1-3H,(H,11,13)(H,14,15)

InChI-Schlüssel

MIFGINVVHPVUJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)N=C(C(=O)N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.